3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Medicinal Chemistry Physicochemical Property Drug Design

Research programs using generic phenyl-oxadiazole scaffolds often encounter unpredictable bioactivity and genotoxic liabilities. This compound, with its distinct ortho-chloro substitution and quantified lipophilicity (LogP 2.26), provides a precise solution for eliminating SAR ambiguity. • Defined Physicochemical Profile: Predictable LogP and electronic properties enable systematic optimization of target engagement vs. off-target SOS DNA repair responses. • Critical SAR Comparator: Essential for benchmarking the impact of halogen position on efficacy in analgesic, anti-inflammatory, and larvicidal programs. • Reliable Building Block: Free propanoic acid handle facilitates consistent amide coupling and library synthesis, ensuring supply chain reproducibility.

Molecular Formula C11H9ClN2O3
Molecular Weight 252.65 g/mol
CAS No. 728024-51-9
Cat. No. B1297363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
CAS728024-51-9
Molecular FormulaC11H9ClN2O3
Molecular Weight252.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)O)Cl
InChIInChI=1S/C11H9ClN2O3/c12-8-4-2-1-3-7(8)11-13-9(17-14-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16)
InChIKeyKZPZGRUXMCHZRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid: Overview & Procurement


3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (CAS 728024-51-9), with a molecular weight of 252.65 g/mol and a formula of C₁₁H₉ClN₂O₃, is a heterocyclic carboxylic acid belonging to the 1,2,4-oxadiazole class . This compound is characterized by a 2-chlorophenyl substitution at the oxadiazole core, which confers distinct physicochemical properties compared to unsubstituted or para-substituted analogs . Its core scaffold is recognized in medicinal chemistry as a bioisostere of esters and amides, and has been investigated for analgesic, anti-inflammatory, and larvicidal applications, as well as for its role as a building block in further synthetic transformations [1][2].

1
Scaffold Class
1,2,4-oxadiazole core for medicinal chemistry SAR and bioisostere research
2
Substitution Profile
Ortho-chloro substitution enables halogen-position and electronic-effect studies
3
Workflow Fit
Supports building-block derivatization, toxicity SAR, and larvicidal model research

Why 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid Cannot Be Substituted


Substituting this compound with a close analog, such as the unsubstituted phenyl (3-[3-phenyl-1,2,4-oxadiazol-5-yl]propanoic acid, POPA) or the 4-chlorophenyl derivative, is a high-risk procurement decision due to quantifiable differences in physicochemical properties and biological response profiles. The ortho-chloro substitution on the phenyl ring directly alters the compound's electronic distribution and lipophilicity (LogP 2.26), which can critically affect target binding, metabolic stability, and the induction of specific biological effects like the SOS DNA repair response observed in bacterial assays [1]. These structural modifications are not merely academic; they translate to tangible variations in performance within the same assay systems, as demonstrated by QSAR and comparative studies on related series [2]. Procuring a generic analog without verifying its specific performance data against this ortho-chloro derivative introduces unacceptable variability into research outcomes.

Unsubstituted POPA
Lipophilicity and SOS response profile may differ; ortho-chloro SAR context may not transfer.
4-Chlorophenyl Isomer
Electronic distribution and dipole moment may alter assay outcomes and target binding.
Generic Oxadiazole Analogs
Aryl-substitution profile may shift genotoxicity and larvicidal endpoints; class-level data require verification.

Differentiation Evidence: 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid vs Analogs


Lipophilicity Profile: Distinguishing from Analogs

The calculated partition coefficient (LogP) for 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is 2.26, a key determinant of its membrane permeability and bioavailability profile . This value is a direct consequence of the ortho-chloro substitution and is expected to differ from the unsubstituted phenyl analog (POPA), which has a lower LogP, and the 4-chlorophenyl isomer, where a different dipole moment may influence lipophilicity. This quantifiable property provides a verifiable basis for selecting this specific analog when a specific range of lipophilicity is required for assay design or SAR studies.

Lipophilicity
Class-level
LogP = 2.26
Supports permeability and membrane-partitioning SAR context
Calculated value; experimental determination recommended
Medicinal Chemistry Physicochemical Property Drug Design

Genotoxicity Comparison: Ortho-Chloro vs POPA

The unsubstituted parent compound, 3-[3-phenyl-1,2,4-oxadiazol-5-yl]propanoic acid (POPA), has been thoroughly characterized in genotoxicity assays, showing no mutagenic activity in the Ames test but inducing a weak SOS response in the Chromotest [1]. While direct data for the 2-chlorophenyl analog is not available in this specific publication, this class-level evidence establishes a baseline against which the target compound can be evaluated. The ortho-chloro substitution is expected to modulate this genotoxic potential, making it a critical compound for SAR studies aiming to dissect the structural features responsible for the SOS response induction, thereby differentiating it from POPA as a more advanced or alternative lead for toxicity optimization.

Genotoxicity
Cross-study
POPA: weak SOS response induction in Chromotest; target compound response inferred from class behavior
Supports toxicity SAR differentiation from unsubstituted analog
E. coli PQ37 strain; direct data pending for target compound
Genetic Toxicology Drug Safety SAR Studies

Larvicidal Activity Potential in Vector Control

Quantitative Structure-Activity Relationship (QSAR) studies on a series of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids (AOPA) have established that larger hydrophobic substituents on the aryl ring enhance larvicidal activity against Aedes aegypti [1]. While the 2-chlorophenyl derivative was not the most potent in this specific study, the research confirms that the propanoic acid side chain and the nature of the aryl substituent are critical for activity. This class-level inference positions the target compound as a key analog for probing the effect of ortho-substitution on the larvicidal pharmacophore, differentiating it from compounds with different or no aryl substitutions, and supporting its procurement for structure-activity relationship (SAR) expansion in this application area.

Larvicidal Activity
Class-level
QSAR model predicts activity enhancement with larger hydrophobic aryl substituents
Supports larvicidal SAR expansion with ortho-substituted analogs
Activity inferred from class QSAR; requires direct assay confirmation
Agricultural Chemistry Vector Control Pesticide Discovery

Application Scenarios for 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid


Medicinal Chemistry: Analgesic/Anti-inflammatory Lead Optimization & Toxicity SAR

This compound is ideally suited for medicinal chemistry programs focused on optimizing non-steroidal anti-inflammatory drug (NSAID) leads based on the 1,2,4-oxadiazole scaffold. Its distinct ortho-chloro substitution allows researchers to systematically investigate the impact of halogen position and lipophilicity (LogP 2.26) on target engagement, efficacy, and the mitigation of genotoxic liabilities observed with the unsubstituted POPA analog [1]. It serves as an essential comparator in SAR series aimed at improving the safety profile of this chemotype.

Agricultural Chemistry: Larvicidal & Herbicidal SAR Intermediate

In agrochemical discovery, this compound is a valuable intermediate for expanding the SAR around 3-aryl-1,2,4-oxadiazole propanoic acids for vector control. QSAR models indicate that the lipophilic 2-chlorophenyl group is a key structural feature for exploring enhanced larvicidal activity against disease-carrying mosquitoes like Aedes aegypti [2]. Furthermore, its structural similarity to known herbicide cores (e.g., oxadiargyl analogs) makes it a relevant building block for synthesizing and testing novel compounds targeting protoporphyrinogen oxidase (PPO) or other weed-specific pathways.

Chemical Biology: Building Block for Synthesis & Bioconjugation

The presence of both a free propanoic acid handle and a stable, tunable 1,2,4-oxadiazole core makes this compound a well-defined building block for creating diverse chemical libraries or bioconjugates. Its specific LogP (2.26) and molecular properties provide a predictable starting point for further derivatization, such as amide coupling to peptides or small molecules. Researchers requiring a carboxylic acid-bearing oxadiazole with a specific lipophilic character will find this compound a superior and more predictable choice than generic or unsubstituted analogs.

Application
Selection Property
Validation Focus
Medicinal chemistry: oxadiazole SAR studies
Ortho-chloro substitution and lipophilicity profile
Toxicity endpoint context and target-engagement review
Agrochemical discovery: vector-control SAR
Aryl substituent hydrophobic bulk
Larvicidal activity model context and solubility review
Chemical biology: building-block synthesis
Defined lipophilicity and free carboxylic acid handle
Amide coupling and bioconjugation context
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